Luprostiol

Veterinary endocrinology Reproductive pharmacology Luteolysis

Luprostiol (CAS 61507-56-0) is a synthetic prostaglandin F2α (PGF2α) analogue characterized by a unique thia-PGF2α structure incorporating a chlorophenoxy substitution, distinguishing it structurally from natural PGF2α and other common synthetic analogues such as dinoprost (the tromethamine salt of natural PGF2α), cloprostenol, and tiaprost. The compound is primarily employed in veterinary medicine for the induction of luteolysis and synchronization of estrus in cattle, horses, and other livestock species.

Molecular Formula C21H29ClO6S
Molecular Weight 445.0 g/mol
CAS No. 61507-56-0
Cat. No. B10798972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuprostiol
CAS61507-56-0
Molecular FormulaC21H29ClO6S
Molecular Weight445.0 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1+
InChIKeyKFUDFIMHDRJVLV-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Luprostiol (CAS 61507-56-0): Comparative Potency and Procurement Considerations for Veterinary Prostaglandin F2α Analogues


Luprostiol (CAS 61507-56-0) is a synthetic prostaglandin F2α (PGF2α) analogue characterized by a unique thia-PGF2α structure incorporating a chlorophenoxy substitution, distinguishing it structurally from natural PGF2α and other common synthetic analogues such as dinoprost (the tromethamine salt of natural PGF2α), cloprostenol, and tiaprost [1][2]. The compound is primarily employed in veterinary medicine for the induction of luteolysis and synchronization of estrus in cattle, horses, and other livestock species [3]. Its structural modifications confer altered receptor binding kinetics and tissue-specific activity profiles relative to both natural PGF2α and other synthetic analogues, with luteolytic potency varying markedly across species and experimental systems [4].

Luprostiol (CAS 61507-56-0): Why Class-Wide Substitution Compromises Experimental Reproducibility and Therapeutic Outcomes


Although multiple PGF2α analogues are commercially available and share a common mechanism of action via FP receptor agonism, direct substitution among these agents is scientifically unsound and clinically inadvisable. Luprostiol demonstrates a distinct activity profile compared to dinoprost, cloprostenol, and tiaprost in terms of luteolytic potency, pro-apoptotic efficacy in luteal cells, progesterone secretion dynamics, and uterine contractility effects [1][2]. Critically, the degree of luteolytic potency is species-dependent: Luprostiol is approximately 10-fold more potent than PGF2α in rats, 15- to 30-fold more potent in hamsters, and 2-fold more potent in cattle [3]. Furthermore, post-synchronization corpus luteum function differs qualitatively among analogues, with Luprostiol-synchronized CLs showing complete loss of luteotropic factor responsiveness compared to dinoprost- and cloprostenol-treated animals [4]. These pharmacodynamic divergences preclude simple dose-equivalence substitution and mandate compound-specific protocol validation for research and clinical applications.

Luprostiol (CAS 61507-56-0) Comparative Evidence: Quantified Differentiation for Scientific Selection and Procurement


Luprostiol Exhibits Highest Pro-Apoptotic and Cytotoxic Efficacy in Bovine Luteal Cells Among Tested PGF2α Analogues

In a 2014 in vitro study comparing naturally-occurring PGF2α, dinoprost, cloprostenol, and luprostiol, Luprostiol produced the greatest pro-apoptotic and cytotoxic effects in cultured bovine luteal cells. Cytotoxicity was 37.3% and pro-apoptotic effect was 202% in luprostiol-treated cells (P < 0.001), while the greatest effect on intracellular calcium mobilization was observed post-luprostiol treatment at 200% (P < 0.001) [1][2]. Neither cloprostenol nor luprostiol stimulated progesterone secretion, in contrast to natural PGF2α and dinoprost which did stimulate P4 synthesis (P < 0.05) [3].

Veterinary endocrinology Reproductive pharmacology Luteolysis Apoptosis assay

Luprostiol Enables Superior Ovulation Synchronization with hCG in Equine Protocols Compared to d-Cloprostenol

A 2017 retrospective analysis of 155 mares across 274 estrous cycles directly compared luprostiol (3.75 mg i.m.) versus d-cloprostenol (30 μg i.m.) when each was combined with hCG (1500 IU i.v.) for estrus and ovulation synchronization. Time from hCG injection to ovulation was significantly shorter for luprostiol (2.2 ± 0.2 days) compared to d-cloprostenol (2.8 ± 0.2 days, P < 0.01). The percentage of cycles with ovulation occurring within 48 hours after induction was higher in the luprostiol group [1][2]. Pregnancy rate was not impaired, indicating the accelerated synchronization does not compromise fertility [3].

Equine reproduction Estrus synchronization Ovulation induction hCG co-administration

Luprostiol Post-Synchronization Corpus Luteum Demonstrates Complete Loss of Luteotropic Responsiveness, Distinct from Dinoprost and Cloprostenol

A 2008 study examined corpus luteum (CL) function in cattle following estrus synchronization with different PGF2α analogues. CL samples were collected 7-8 days post-estrus and stimulated with LH (100 ng/ml) or PGE2 (10⁻⁶ M). In CLs from luprostiol-synchronized animals, the stimulatory effects of both LH and PGE2 on progesterone production were completely absent (P > 0.05). In contrast, CLs from dinoprost- and cloprostenol-synchronized animals showed reduced but still present responses (P < 0.05) [1][2].

Corpus luteum function Progesterone secretion LH responsiveness Estrus synchronization sequelae

Luprostiol Uterine Contractility Profile Differs from Dinoprost and Cloprostenol in Stage-Dependent Manner

A 1990 study compared uterine contractility responses in lactating cyclic cows following administration of luteolytic doses of PGF2α analogues. Intrauterine pressure was measured via miniature pressure transducer. Dinoprost (25 mg) increased uterine contractility by 515% in diestrus, 198% in proestrus, and 256% in metestrus (all relative to control = 100%). Luprostiol (15 mg) produced increases of 195% in diestrus and 154% in proestrus—significantly less than dinoprost. Cloprostenol (500 μg) caused no significant change in intrauterine pressure at any stage [1][2].

Myometrial activity Uterine contractility Bovine reproduction Intrauterine pressure

Luprostiol Luteolytic Potency Relative to Natural PGF2α Varies Markedly by Species

According to the EMEA 1997 summary report, the luteolytic effect of luprostiol relative to natural PGF2α is species-dependent: 10-fold greater in rats, 15- to 30-fold greater in hamsters, and 2-fold greater in cattle [1][2]. This species variation contrasts with some other PGF2α analogues that show more consistent potency ratios across species, and underscores that dose extrapolation from rodent models to target livestock species is non-linear [3].

Species-specific pharmacology Luteolytic potency Comparative endocrinology Dose translation

Luprostiol and Tiaprost Show Comparable Luteolysis Induction Rates but Distinct Estrus Distribution Patterns in Dairy Cows

In a study comparing reproductive responses of short-acting (tiaprost) versus longer-acting (luprostiol) PGF2α analogues in Holstein-Friesian dairy cows, both compounds produced similar luteolysis induction rates: luprostiol 92.3% (36/39) versus tiaprost 87.8% (36/41) [1]. However, estrus distribution patterns differed: on Day 2 post-treatment, 26.9% of luprostiol-treated animals showed estrus versus 36.7% for tiaprost; on Day 3, 50.0% versus 50.0%; and on Day 4, 19.2% versus 13.3%, respectively . Conception rates were equivalent (luprostiol 48.0% vs tiaprost 50.0%; P > 0.05) [2].

Dairy cattle reproduction Estrus detection efficiency Luteolysis induction rate Synchronization protocol

Luprostiol (CAS 61507-56-0): Evidence-Based Application Scenarios for Optimized Research and Industrial Use


Equine Assisted Reproductive Technology Protocols Requiring Precise Ovulation Timing

For equine artificial insemination or embryo transfer programs where tight synchronization with hCG-induced ovulation is critical, luprostiol offers a quantifiable advantage over d-cloprostenol. The 0.6-day reduction in time from hCG injection to ovulation (2.2 vs 2.8 days, P < 0.01) with a higher proportion of ovulations occurring within 48 hours post-induction enables more precise scheduling of insemination or embryo flush procedures without compromising pregnancy rates [8]. This temporal precision translates directly to reduced boarding costs and optimized veterinary labor allocation in commercial equine reproduction settings [9].

In Vitro Studies Requiring Maximal Luteal Cell Apoptosis or Calcium Mobilization

Investigators studying the molecular mechanisms of luteolysis or calcium signaling in bovine reproductive tissues should consider luprostiol as the agonist of choice when maximal pro-apoptotic effect is required. Among tested PGF2α analogues, luprostiol produced the highest pro-apoptotic response (202% of baseline, P < 0.001) and greatest intracellular calcium mobilization (200% increase, P < 0.001) in cultured bovine luteal cells [8][9]. Notably, unlike natural PGF2α and dinoprost, luprostiol does not stimulate progesterone secretion (P > 0.05), allowing dissection of calcium-mediated versus progesterone-dependent signaling pathways without confounding steroidogenic effects [5].

Bovine Estrus Synchronization with Emphasis on Post-Treatment Luteal Function Analysis

For research protocols examining the functional consequences of pharmacological estrus synchronization on subsequent corpus luteum development and steroidogenic capacity, luprostiol provides a distinct experimental model. CLs from luprostiol-synchronized cattle exhibit complete loss of responsiveness to luteotropic factors LH and PGE2 (P > 0.05), in contrast to the partial retention of responsiveness observed following dinoprost or cloprostenol synchronization [8]. This qualitative difference makes luprostiol particularly valuable for studies investigating the long-term effects of synchronization protocols on subsequent cycle fertility or for protocols where minimization of residual luteal function is desired [9].

Species-Specific Rodent Models of Luteolysis for Preclinical Screening

For preclinical research using rat or hamster models to evaluate luteolytic agents or investigate corpus luteum regression mechanisms, luprostiol offers a substantial potency advantage over natural PGF2α. With 10-fold greater luteolytic potency in rats and 15- to 30-fold greater potency in hamsters relative to PGF2α [8], luprostiol enables the use of lower effective doses, potentially reducing off-target effects on smooth muscle and improving experimental signal-to-noise ratios in behavioral or physiological assays. This species-dependent potency profile should be explicitly accounted for when translating findings to bovine or equine applications [9].

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